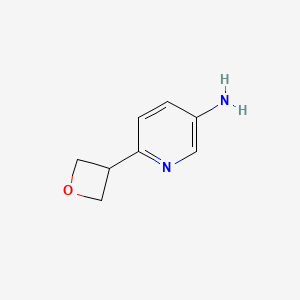

6-(Oxetan-3-yl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(Oxetan-3-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Oxetan-3-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

6-(oxetan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H10N2O/c9-7-1-2-8(10-3-7)6-4-11-5-6/h1-3,6H,4-5,9H2 |

InChI Key |

RWBYYNPMQSHMOG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)C2=NC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical & Synthetic Profile of 6-(Oxetan-3-yl)pyridin-3-amine

The following technical guide provides an in-depth analysis of 6-(Oxetan-3-yl)pyridin-3-amine , a high-value scaffold in modern medicinal chemistry. This guide synthesizes structural analysis, synthetic methodologies, and physicochemical profiling to support decision-making in drug development.[1][2]

Executive Summary: The Strategic Value of the Scaffold

6-(Oxetan-3-yl)pyridin-3-amine represents a "privileged structure" in fragment-based drug discovery (FBDD). It combines the polarity and metabolic stability of the oxetane ring with the versatile ligation potential of the 3-aminopyridine core.

In medicinal chemistry campaigns, this motif is primarily deployed to:

-

Modulate Basicity: Fine-tune the pKa of the pyridine nitrogen to reduce off-target toxicity (e.g., hERG inhibition) while maintaining target affinity.[1]

-

Enhance Solubility: Leverage the oxetane oxygen as a hydrogen bond acceptor (HBA) to lower LogD without introducing high-molecular-weight solubilizing groups.

-

Block Metabolism: Occlude the metabolic "soft spot" at the pyridine C6 position, preventing oxidation by aldehyde oxidase (AO) or cytochrome P450 enzymes.

Structural & Physicochemical Analysis[1][2][3]

Electronic Architecture

The molecule comprises two distinct electronic domains:

-

The Donor Domain (C3-Amine): The primary amine at position 3 acts as a strong electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring and raising the basicity of the ring nitrogen.

-

The Modulator Domain (C6-Oxetane): The oxetane ring at position 6 exerts a subtle inductive electron-withdrawing effect (-I) due to the electronegative oxygen. Unlike a gem-dimethyl group (which is purely lipophilic), the oxetane dipole opposes the pyridine nitrogen lone pair, slightly attenuating the ring's basicity.

Predicted Physicochemical Profile

Data derived from matched molecular pair (MMP) analysis of oxetane-pyridine bioisosteres (Refs. 1, 2).

| Property | Value (Est.) | Impact on Drug Design |

| Molecular Weight | 150.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | 0.2 – 0.5 | Lipophilicity Neutral: Maintains low lipophilicity compared to 6-isopropyl or 6-cyclopropyl analogs (cLogP ~1.2). |

| pKa (Pyridine N) | 5.6 – 5.9 | Optimized Basicity: Slightly lower than 3-aminopyridine (~6.0) but higher than unsubstituted pyridine (~5.2). This range is optimal for binding acidic residues in active sites without incurring phospholipidosis risks. |

| TPSA | ~65 Ų | High Permeability: Well within the range for CNS penetration (<90 Ų) and oral bioavailability. |

| H-Bond Donors | 2 (NH₂) | Key interaction points for hinge binding in kinase inhibitors. |

| H-Bond Acceptors | 3 (N, O, N) | The oxetane oxygen adds a critical vector for water solvation, boosting aqueous solubility. |

Synthetic Methodology

The synthesis of 6-(Oxetan-3-yl)pyridin-3-amine requires navigating the sensitivity of the oxetane ring to strong Lewis acids. The most robust, scalable protocol involves a Minisci-type radical alkylation , which avoids the instability issues of oxetanyl-metal species.

Protocol: Radical Decarboxylative Alkylation (Minisci)

This method couples a protected 3-aminopyridine with an oxetane carboxylic acid precursor.

Reagents:

-

Substrate: N-(pyridin-3-yl)acetamide (Protected amine prevents oxidation).

-

Radical Source: Oxetane-3-carboxylic acid.

-

Catalyst/Oxidant: AgNO₃ (cat.), (NH₄)₂S₂O₈ (stoichiometric).

-

Solvent: DCM/Water (biphasic system).

Workflow:

-

Radical Generation: Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the oxetane-3-carboxylic acid to generate the nucleophilic oxetan-3-yl radical.

-

Radical Addition: The radical attacks the protonated pyridine at the C6 position (activated by the C3-acetamide and protonation).

-

Re-aromatization: Oxidative elimination restores the pyridine aromaticity.

-

Deprotection: Mild hydrolysis (NaOH/MeOH) removes the acetyl group to yield the free amine.

Synthetic Logic Visualization

The following diagram illustrates the mechanistic flow and the critical decision points in the synthesis.

Caption: Fig 1. Minisci-type radical alkylation pathway for C6-functionalization of the pyridine core.

Metabolic Stability & Bioisosterism[2][3][4]

One of the primary reasons to employ this scaffold is to block metabolic clearance. The C6 position of pyridine is a "metabolic soft spot," highly susceptible to oxidation by Aldehyde Oxidase (AO) to form the 6-pyridone.

The Blocking Effect

-

Steric Shielding: The oxetane ring is bulky enough to sterically hinder the approach of the AO molybdenum cofactor.

-

Electronic Deactivation: While AO prefers electron-deficient systems, the steric bulk of the oxetane usually overrides electronic factors, effectively "capping" the site.

-

Comparison: Unlike a tert-butyl group (which is lipophilic and can drive CYP450 metabolism), the oxetane is polar and metabolically robust.

Decision Tree: When to Use This Scaffold

Use the following logic to determine if 6-(Oxetan-3-yl)pyridin-3-amine is the correct fragment for your lead optimization.

Caption: Fig 2. Strategic decision tree for deploying the oxetane-pyridine motif in lead optimization.

Experimental Protocols

Determination of pKa (Spectrophotometric Method)

Because the oxetane ring is acid-sensitive, standard potentiometric titration may risk ring opening if pH < 2 is maintained for extended periods. A rapid spectrophotometric method is preferred.

-

Preparation: Dissolve 5 mg of the compound in a mixed solvent buffer (water/methanol 1:1) to ensure solubility.

-

Titration: Titrate with 0.1 M HCl, monitoring UV absorbance at 250–300 nm (pyridine π-π* transition).

-

Analysis: Plot the change in absorbance vs. pH. The inflection point corresponds to the pKa of the pyridine nitrogen.

-

Validation: The expected shift is bathochromic (red shift) upon protonation.

LogD Lipophilicity Assay (Shake-Flask)

-

Phase System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Shake the compound in the biphasic system for 1 hour at 25°C.

-

Separation: Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Self-Check: If LogD > 1.0, the oxetane is likely not fully solvated or the amine is interacting with the octanol.

-

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm.

-

Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry.

Sources

The Oxetane-Pyridine Scaffold: A Keystone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable functional group. When coupled with the versatile pyridine scaffold, it creates a privileged structural motif with broad applicability across a range of therapeutic targets. This technical guide provides an in-depth exploration of the biological activity of oxetane-substituted pyridines, offering insights into their design, synthesis, and mechanism of action. We will delve into specific examples of their application as potent and selective inhibitors of key biological targets, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of the oxetane-pyridine scaffold in their own discovery programs.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The four-membered oxetane ring, once considered a synthetic curiosity, is now a widely embraced motif in drug discovery.[1][2] Its appeal lies in a unique combination of properties that address several key challenges in medicinal chemistry. The oxetane ring is a small, polar, and three-dimensional structure that can significantly influence a molecule's aqueous solubility, lipophilicity, and metabolic stability.[3]

The introduction of an oxetane can serve multiple purposes:

-

As a gem-dimethyl or carbonyl isostere: The oxetane unit can mimic the spatial arrangement of a gem-dimethyl group or the hydrogen-bonding capabilities of a carbonyl group, while imparting greater polarity and metabolic stability.[4]

-

To modulate basicity: The strong electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the pKa of a nearby amine, a crucial factor in optimizing a drug's pharmacokinetic profile and reducing off-target effects, such as hERG inhibition.[5]

-

To improve solubility and permeability: The inherent polarity of the oxetane ring can enhance aqueous solubility without a significant penalty in permeability.[4]

-

To enhance metabolic stability: The strained ring system of oxetane is often more resistant to metabolic degradation compared to other small alkyl groups.[6]

When this versatile heterocycle is appended to a pyridine ring, a privileged scaffold in its own right, the resulting combination offers a powerful tool for medicinal chemists to craft highly potent and selective modulators of biological targets.

The Synergy of the Oxetane-Pyridine Scaffold

The pyridine ring is a common feature in many approved drugs due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[7] The combination of an oxetane and a pyridine ring creates a scaffold with a unique set of properties that can be exploited in drug design.

The specific point of attachment of the oxetane to the pyridine ring, as well as the substitution pattern on both rings, can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore several classes of oxetane-substituted pyridines and their interactions with key biological targets.

Biological Targets of Oxetane-Substituted Pyridines

The oxetane-pyridine scaffold has demonstrated significant activity against a diverse range of biological targets, particularly in the realm of oncology and infectious diseases. This section will highlight several key examples.

Kinase Inhibitors

Kinases are a major class of drug targets, and the oxetane-pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[6] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

One notable example of an oxetane-substituted pyridine mTOR inhibitor is GDC-0349 . In the development of this compound, the introduction of an oxetane moiety onto the piperidine nitrogen was a key optimization step. This modification successfully reduced the basicity of the amine, thereby mitigating hERG liability, a common issue with basic compounds.[5][6] GDC-0349 demonstrated potent and selective mTOR inhibition with a Ki of 3.8 nM and favorable in vivo pharmacokinetic properties.[6]

Another example, GNE-555 , emerged from the optimization of a different mTOR inhibitor series. Here, the incorporation of an oxetane-containing side chain led to a significant improvement in mTOR potency (Ki = 1.5 nM) and overall drug-like properties.[6]

MAPK-interacting kinases 1 and 2 (MNK1 and MNK2) are key regulators of protein translation and are implicated in various cancers. The development of dual MNK1/2 inhibitors is an active area of research.

In one study, the replacement of a methyl group with an oxetane unit on a pyridine-based scaffold resulted in a significant enhancement of MNK inhibitory potency. The resulting compound demonstrated IC50 values of 0.2 µM and 0.089 µM for MNK1 and MNK2, respectively, and also exhibited good in vitro ADME properties.[6]

AXL is a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis. Overexpression of AXL is associated with poor prognosis in several cancers.

The optimization of a fragment-based hit led to the discovery of an oxetane-containing pyridine derivative with dramatically improved potency against AXL. The initial fragment had an IC50 of 28.4 µM, while the optimized oxetane-containing compound exhibited an IC50 of 320 nM. Further modification of this scaffold led to a compound with an IC50 of 41.5 nM and improved in vivo exposure.[6]

Epigenetic Modulators

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that plays a role in various cellular processes, and its dysregulation has been linked to cancer. A potent and selective oxetanyl-substituted pyridine inhibitor of FTO was identified with an IC50 of 0.35 µM. Docking studies suggested that the oxetane moiety forms a favorable hydrogen bond interaction within the FTO active site.[6]

Enzyme Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan and is a key mediator of immune suppression in the tumor microenvironment. The development of IDO1 inhibitors is a promising strategy in cancer immunotherapy.

In the development of a series of IDO1 inhibitors, an oxetane-containing pyridine derivative demonstrated significantly improved physicochemical properties and off-target profiles compared to its analogues, while maintaining potent IDO1 inhibition (Ki = 0.15 nM).[6]

Antiviral Agents

The Respiratory Syncytial Virus (RSV) L-protein is an essential enzyme for viral replication. An oxetane spiro-fused piperidine moiety attached to a pyridine ring was identified as a potent inhibitor of the RSV L-protein, with an EC50 of 10 nM.[6] This highlights the potential of the oxetane-pyridine scaffold in the development of novel antiviral therapies.

Structure-Activity Relationship (SAR) and Data

The following table summarizes the biological activity and, where available, pharmacokinetic data for selected oxetane-substituted pyridine compounds. This data provides valuable insights into the structure-activity relationships of this scaffold.

| Compound ID | Target | Activity (IC50/EC50/Ki) | Key Structural Features | Pharmacokinetic/ADME Properties | Reference(s) |

| GDC-0349 | mTOR | Ki = 3.8 nM | Oxetane on piperidine nitrogen | Reduced pKa, no hERG inhibition (IC50 > 100 µM), favorable free plasma clearance (100 mL/min/kg in mice) | [5][6] |

| GNE-555 | mTOR | Ki = 1.5 nM | Oxetane-containing side chain | Orally available, metabolically stable | [6] |

| MNK Inhibitor | MNK1/2 | IC50 = 0.2 µM (MNK1), 0.089 µM (MNK2) | Oxetane replacing a methyl group | Good in vitro ADME properties | [6] |

| AXL Inhibitor | AXL | IC50 = 320 nM | Oxetane-containing fragment optimization | Improved potency over initial fragment | [6] |

| FTO Inhibitor | FTO | IC50 = 0.35 µM | Oxetanyl-substituted pyridine | Selective over ALKBH5 | [6] |

| IDO1 Inhibitor | IDO1 | Ki = 0.15 nM | Oxetane-containing pyridine | Improved physicochemical and off-target profiles | [6] |

| RSV L-Protein Inhibitor (AZ-27) | RSV L-Protein | EC50 = 10 nM | Oxetane spiro-fused piperidine on pyridine | Potent antiviral activity | [6] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of oxetane-substituted pyridines.

Synthesis Protocols

The synthesis of oxetane-substituted pyridines often involves standard cross-coupling reactions to form the key carbon-nitrogen or carbon-carbon bonds.

This protocol describes the palladium-catalyzed amination of a bromopyridine with 3-aminooxetane.

-

Diagram of Workflow:

Caption: General workflow for Buchwald-Hartwig amination.

-

Step-by-Step Protocol:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 eq), 3-aminooxetane (1.2 eq), sodium tert-butoxide (1.4 eq), and the phosphine ligand (e.g., XPhos, 0.05 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd2(dba)3, 0.025 eq) and anhydrous toluene.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1][8][9][10]

-

This protocol describes the palladium-catalyzed cross-coupling of a bromopyridine with an oxetane-containing boronic acid or ester.

-

Diagram of Workflow:

Caption: General workflow for Suzuki coupling.

-

Step-by-Step Protocol:

-

To a flask equipped with a magnetic stir bar and a reflux condenser, add the bromopyridine (1.0 eq), the oxetane boronic acid or ester (1.2 eq), and the base (e.g., K2CO3, 2.0 eq).

-

Add the solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

-

Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) under the inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[2][11][12][13]

-

Biological Assay Protocols

The following are generalized protocols for common assays used to evaluate the biological activity of oxetane-substituted pyridines. Specific conditions may need to be optimized for individual compounds and targets.

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

-

Diagram of Workflow:

Caption: General workflow for an in vitro kinase assay.

-

Step-by-Step Protocol:

-

Prepare a reaction mixture containing the purified kinase, the specific substrate (e.g., a peptide or protein), and the assay buffer in a microplate well.

-

Add the oxetane-substituted pyridine compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P, or in a system with a coupled enzyme for detection).

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period.

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Detect the amount of phosphorylated substrate. This can be done by measuring radioactivity, fluorescence (e.g., using a fluorescently labeled antibody that recognizes the phosphorylated substrate), or luminescence (e.g., using an ADP-Glo assay that measures ATP consumption).

-

Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Future Directions and Conclusion

The oxetane-pyridine scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. The examples highlighted in this guide demonstrate the broad applicability of this motif in targeting a diverse range of proteins implicated in human disease. The unique physicochemical properties imparted by the oxetane ring, combined with the versatile binding capabilities of the pyridine core, provide a powerful platform for the design of next-generation therapeutics.

Future research in this area will likely focus on:

-

Exploration of novel substitution patterns: Further diversifying the substitution on both the oxetane and pyridine rings will undoubtedly lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

-

Application to new target classes: While kinase inhibitors have been a major focus, the oxetane-pyridine scaffold holds promise for the development of modulators of other target classes, such as G-protein coupled receptors (GPCRs) and ion channels.

-

Development of more efficient synthetic methodologies: The continued development of robust and scalable synthetic routes to functionalized oxetane-substituted pyridines will be crucial for their widespread adoption in drug discovery programs.

References

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. (2016). Figshare. [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]

-

Oxetanes in Drug Discovery Campaigns. (n.d.). PMC. [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). PMC. [Link]

-

Optimization of 2,3,5-trisubstituted pyridine derivatives as potent allosteric Akt1 and Akt2 inhibitors. (n.d.). PlumX. [Link]

-

Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.).

-

Chemical Space Exploration of Oxetanes. (2020). MDPI. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). SpringerLink. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC. [Link]

-

Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed. [Link]

-

(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022). ResearchGate. [Link]

-

Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. (n.d.). RSC Publishing. [Link]

-

Structure–activity relationship (SAR) analysis of compounds 4a–k. (n.d.). ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

-

Molecular modeling, density functional theory, ADME prediction and antimicrobial activity studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives. (n.d.). RSC Publishing. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

-

Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. (2022). MDPI. [Link]

-

Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. (2019). PubMed. [Link]

-

Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. (2021). Beilstein Journals. [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

-

Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. (n.d.). PMC. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]

-

Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. (n.d.). Semantic Scholar. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed. [Link]

Sources

- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Ascendant Pharmacophore: A Technical Guide to 6-(Oxetan-3-yl)pyridin-3-amine

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel pharmacophores with optimized physicochemical and pharmacokinetic properties is paramount. This guide introduces the 6-(oxetan-3-yl)pyridin-3-amine core, a promising scaffold for the development of next-generation therapeutics. The strategic incorporation of an oxetane moiety onto the pyridin-3-amine framework offers a unique combination of properties, including enhanced aqueous solubility, improved metabolic stability, and modulation of basicity, making it an attractive starting point for drug discovery campaigns targeting a range of diseases, notably in oncology and neuroscience. This document provides a comprehensive overview of the rationale behind this pharmacophore, a plausible synthetic route, its potential biological applications, and detailed experimental protocols for its synthesis and evaluation.

Introduction: The Rationale for a Novel Pharmacophore

The pyridin-3-amine scaffold is a well-established and privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Its ability to form key hydrogen bond interactions with protein targets, particularly kinases, has cemented its importance in drug design.[3] However, parent scaffolds often require significant chemical modification to achieve the desired ADME (absorption, distribution, metabolism, and excretion) properties for clinical success.

The introduction of an oxetane ring, a four-membered cyclic ether, has emerged as a powerful strategy to overcome these challenges.[4] Oxetanes are valued for their ability to:

-

Enhance Solubility: The polar nature of the oxetane ether oxygen can significantly improve the aqueous solubility of a molecule, a critical factor for oral bioavailability.

-

Improve Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other small alkyl groups, potentially leading to a longer in vivo half-life.[5]

-

Modulate Basicity: When placed in proximity to an amino group, the electron-withdrawing nature of the oxetane can reduce the basicity (pKa) of the amine, which can be beneficial for reducing off-target effects and improving cell permeability.[4]

-

Introduce Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved target binding and selectivity.

The combination of these two moieties in the 6-(oxetan-3-yl)pyridin-3-amine scaffold presents a compelling opportunity to develop novel drug candidates with superior properties.

Synthesis of the 6-(Oxetan-3-yl)pyridin-3-amine Core

While not a commercially available building block, the synthesis of 6-(oxetan-3-yl)pyridin-3-amine can be achieved through a robust and logical synthetic sequence, leveraging well-established cross-coupling methodologies. A proposed synthetic pathway is outlined below.

Caption: Proposed synthetic pathway for 6-(Oxetan-3-yl)pyridin-3-amine.

Step-by-Step Synthetic Protocol

Step 1: Nitration of 2,5-Dichloropyridine

-

To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

This step utilizes a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine ring and the oxetane moiety.[6][7]

-

To a degassed solution of 2-chloro-5-nitropyridine and oxetane-3-boronic acid in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[8]

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-(oxetan-3-yl)-5-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Dissolve 2-(oxetan-3-yl)-5-nitropyridine in ethanol or methanol and add a catalytic amount of 10% palladium on carbon.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, 6-(oxetan-3-yl)pyridin-3-amine.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of 6-(oxetan-3-yl)pyridin-3-amine is presented in the table below. These properties suggest good drug-like characteristics.

| Property | Predicted Value |

| Molecular Weight | 164.19 g/mol |

| LogP | 0.85 |

| Topological Polar Surface Area | 51.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Biological Significance and Potential Applications

The 6-(oxetan-3-yl)pyridin-3-amine pharmacophore is a promising starting point for the development of novel therapeutics in several key areas.

Kinase Inhibition

The 3-aminopyridine moiety is a well-known hinge-binding motif in a multitude of kinase inhibitors.[2] The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The oxetane at the 6-position can extend into the solvent-exposed region of the ATP-binding pocket, where its favorable physicochemical properties can enhance solubility and cell permeability without negatively impacting kinase binding.

Caption: Interaction of the pharmacophore with a kinase active site.

Potential Kinase Targets:

-

Janus Kinases (JAKs): Derivatives of 6-aminopyrazolyl-pyridine-3-carbonitriles have been reported as potent JAK2 inhibitors.[9]

-

Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ): 6-amino pyridine derivatives have shown promise as dual inhibitors for the treatment of Alzheimer's disease.[3]

-

Fms-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine-pyridine derivatives have been identified as potent FLT3 inhibitors for acute myeloid leukemia.[10]

Central Nervous System (CNS) Disorders

Pyridine alkaloids and their synthetic analogs have a long history of activity in the central nervous system.[11][12] The ability of the oxetane moiety to improve blood-brain barrier permeability makes this pharmacophore particularly interesting for CNS targets.

Potential CNS Applications:

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: 6-chloropyridin-3-yl derivatives have been evaluated as potent ligands for nAChRs, which are implicated in various neurological and psychiatric disorders.[1]

-

Neurodegenerative Diseases: The development of kinase inhibitors targeting pathways involved in neurodegeneration, such as Alzheimer's disease, is an active area of research where this scaffold could be applied.[3]

Experimental Protocols for Biological Evaluation

General Kinase Inhibition Assay (Example: JAK2)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

-

Reagents and Materials:

-

Recombinant human JAK2 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (6-(oxetan-3-yl)pyridin-3-amine derivative)

-

Staurosporine (positive control)

-

Streptavidin-coated plates

-

Europium-labeled anti-phospho-tyrosine antibody

-

Time-Resolved Fluorescence (TRF) reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound, JAK2 enzyme, and peptide substrate to the wells of a microtiter plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound components.

-

Add the europium-labeled anti-phospho-tyrosine antibody and incubate.

-

Wash the plate again.

-

Add enhancement solution and read the plate on a TRF reader.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 6-(oxetan-3-yl)pyridin-3-amine pharmacophore represents a novel and promising scaffold for the development of new therapeutics. Its rational design combines the well-established biological relevance of the pyridin-3-amine core with the advantageous physicochemical properties conferred by the oxetane moiety. This guide has provided a comprehensive overview of the rationale, a plausible synthetic route, and potential applications in oncology and neuroscience. The detailed experimental protocols offer a starting point for researchers to synthesize and evaluate derivatives of this exciting new pharmacophore. As the demand for drug candidates with improved properties continues to grow, the exploration of such thoughtfully designed scaffolds will be crucial for the future of drug discovery.

References

- BenchChem. (2025). Technical Guide: 6-Chloropyridin-3-amine (CAS No. 5350-93-6).

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.

- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025).

- Lin, S. X., Curtis, M. A., & Sperry, J. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(1), 115182.

- Buchwald–Hartwig amin

- Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.

- BenchChem. (2025). Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.

- Pyridine alkaloids with activity in the central nervous system. (2020).

- Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(34), 10424–10425.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023).

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).

- Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight.

- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- 6-Methoxypyridazin-3-amine. (n.d.). PubChem.

- Buchwald-Hartwig Amin

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.

- Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147–168.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.

- Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. (2017). PubMed.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers.

- N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. (2022). Semantic Scholar.

- In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors. (2011). PubMed.

- Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry.

- Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. (2025). PubMed.

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022).

- Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. (n.d.). University of Cambridge.

- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024). eScholarship.org.

- 6-(Thiophen-3-yl)pyridine-3-carbonitrile Properties. (2025). EPA.

- 6-Methoxy-3-pyridinylamine. (n.d.). PubChem.

- N-(Pyridin-3-yl)

- OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012). European Commission.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Targeting with 6-(Oxetan-3-yl)pyridin-3-amine

[1]

Part 1: Executive Summary & Core Directive

The "Oxetane Revolution" in Fragment-Based Drug Discovery (FBDD)

6-(Oxetan-3-yl)pyridin-3-amine is not merely a chemical intermediate; it is a high-value pharmacophore designed to solve the "lipophilicity-solubility paradox" in modern drug design.[1] In the optimization of bioactive molecules, methyl, ethyl, and tert-butyl groups are often metabolically liable and poorly soluble.[2] The oxetane ring acts as a bioisostere for these alkyl groups and carbonyl moieties, offering a profound advantage: it reduces lipophilicity (LogD) while maintaining steric volume and improving metabolic stability.[2][3]

This guide details the strategic application of 6-(Oxetan-3-yl)pyridin-3-amine as a privileged scaffold for targeting Kinases , Viral Fusion Proteins , and Metabolic Enzymes (PDH) .[1][2] It moves beyond simple synthesis to explain why and how this fragment is deployed to rescue stalled lead compounds.

Part 2: Physicochemical Profile & Structural Logic[2]

The Bioisostere Advantage

The 6-(Oxetan-3-yl)pyridin-3-amine scaffold integrates two critical functionalities:

-

3-Aminopyridine Motif: A classic "hinge-binder" for kinases (forming hydrogen bonds with the backbone of the ATP-binding pocket) and a key interacting group for GPCRs.[1][2]

-

6-Oxetanyl Substituent: A metabolic shield.[1][2] Unlike a 6-tert-butyl group, which is prone to CYP450 oxidation, the oxetane ring is metabolically robust.[1][2] It also lowers the pKa of the pyridine nitrogen less drastically than electron-withdrawing groups, maintaining H-bond acceptor capability.[1][2]

Table 1: Comparative Physicochemical Properties (In Silico Estimates)

| Property | 6-tert-butylpyridin-3-amine | 6-(Oxetan-3-yl)pyridin-3-amine | Impact on Drug Design |

| LogP | ~2.5 (Lipophilic) | ~0.8 (Polar) | Improved aqueous solubility; reduced non-specific binding.[1] |

| Metabolic Stability | Low (CYP oxidation at alkyl) | High (Oxetane ring stable) | Extended half-life ( |

| H-Bond Potential | 1 Donor / 1 Acceptor | 1 Donor / 2 Acceptors | Oxetane oxygen adds a vector for solvent/protein interaction.[1][2] |

| Solubility | Low | High | Formulation ease; better oral bioavailability.[2] |

Part 3: Therapeutic Targets & Mechanisms[2]

Primary Target Class: Protein Kinases (Oncology)

Mechanism: ATP-Competitive Inhibition (Type I/II) The 3-aminopyridine moiety is a validated scaffold for binding to the hinge region of kinases (e.g., c-KIT , FLT3 , Syk ).[2]

-

Role of the Fragment: The pyridine nitrogen accepts a proton from the hinge backbone (e.g., Cys/Met residues), while the exocyclic amine donates a proton.[2]

-

The Oxetane Function: Positioned at the 6-position, the oxetane ring projects into the Solvent Exposed Region or the Ribose Binding Pocket .[2] Its polarity allows for specific water-mediated hydrogen bonds that hydrophobic alkyl groups cannot form, potentially increasing selectivity for specific kinase isoforms.[2]

Metabolic Targets: Pyruvate Dehydrogenase (PDH) E1

Mechanism: Thiamine Pyrophosphate (TPP) Competition Recent studies (e.g., University of Cambridge) have highlighted amino-oxetane linkers in thiamine analogues.[2]

-

Application: Inhibiting PDH E1 is a strategy for targeting cancer cells that rely on the Warburg effect (aerobic glycolysis).[2]

-

Fragment Utility: 6-(Oxetan-3-yl)pyridin-3-amine serves as a bioisostere for the amide/ester linkers found in traditional TPP inhibitors.[1] The oxetane confers resistance to esterases, a common failure point for early PDH inhibitors.[2]

Viral Targets: RSV Fusion Protein

Mechanism: Entry Inhibition In Respiratory Syncytial Virus (RSV) drug discovery, reducing the basicity of amine-containing leads is critical to prevent hERG channel inhibition (cardiotoxicity).[2]

Part 4: Visualization of Mechanism[2]

The following diagram illustrates the dual-targeting logic: the kinase hinge binding mode and the metabolic stability pathway.[2]

Caption: Schematic of 6-(Oxetan-3-yl)pyridin-3-amine acting as a dual-function pharmacophore: binding kinase hinge regions while evading CYP450 metabolic clearance.[1]

Part 5: Experimental Protocols

Synthesis of 6-(Oxetan-3-yl)pyridin-3-amine

Note: This protocol utilizes a Minisci-type radical alkylation or a cross-coupling approach, prioritized for scalability.

Reagents:

-

5-Bromo-2-iodopyridine (Precursor A)[1]

-

3-Iodooxetane (Precursor B)[1]

-

Nickel(II) iodide (

) / Ligand[2] -

Ammonia source (e.g., benzophenone imine for Buchwald, followed by hydrolysis)[2]

Workflow:

-

Step 1: Introduction of Oxetane (Nickel-Catalyzed Cross-Coupling) [1][2]

-

Reaction: Mix 5-bromo-2-iodopyridine (1.0 eq) with 3-iodooxetane (1.2 eq),

(10 mol%), and ligand (e.g., dtbbpy) in anhydrous DMA. -

Reductant: Add Manganese powder (2.0 eq).

-

Condition: Stir at 60°C under Argon for 12 hours.

-

Validation: Monitor by LC-MS for the formation of 5-bromo-2-(oxetan-3-yl)pyridine.

-

Why? This installs the sensitive oxetane ring under mild conditions, avoiding ring-opening acid catalysis.[2]

-

-

Step 2: Amination (Buchwald-Hartwig Coupling)

-

Reaction: React the intermediate from Step 1 with Benzophenone imine (1.1 eq),

(2 mol%), and BINAP (4 mol%) in Toluene. Base: -

Condition: 100°C for 4 hours.

-

Hydrolysis: Treat the resulting imine with 1M HCl/THF at RT for 1 hour to release the free amine.

-

Purification: Neutralize with

, extract with EtOAc. Purify via flash chromatography (DCM/MeOH).

-

Solubility & LogD Assay (Self-Validating Protocol)

Objective: Confirm the "Oxetane Advantage" over alkyl analogs.

-

Preparation: Prepare 10 mM DMSO stocks of the Oxetane compound and a tert-butyl analog.

-

Buffer System: Phosphate Buffered Saline (PBS), pH 7.4.[2]

-

Shake-Flask Method:

-

Add 10 µL stock to 490 µL PBS (Target 200 µM).

-

Incubate at 25°C with shaking for 24 hours.

-

Filter (0.22 µm PVDF).[2]

-

-

Analysis: HPLC-UV quantification against a standard curve.

-

Validation: The Oxetane analog must show >50-fold higher solubility than the tert-butyl analog to validate the synthesis success.[2]

Part 6: References

-

Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[1][2][4][5][6] Angewandte Chemie International Edition. [2]

-

Bull, J. A., et al. (2016).[2] "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. [2]

-

Chan, D., et al. (2023).[2] "Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase." University of Cambridge / Bioorganic & Medicinal Chemistry Letters.

-

Vertex Pharmaceuticals. (2021).[2] "Patent WO2021013864A1: 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives."[1] WIPO/Google Patents.[2]

-

Stepan, A. F., et al. (2011).[2] "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives." Journal of Medicinal Chemistry.

Sources

- 1. US20190194203A1 - Heteroaryl pyridone and aza-pyrodine compounds - Google Patents [patents.google.com]

- 2. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) of Aminopyridines

Executive Summary

This technical guide provides a rigorous analysis of the aminopyridine pharmacophore, a privileged structure in medicinal chemistry that bifurcates into two distinct therapeutic classes: Voltage-Gated Potassium (Kv) Channel Blockers (neurology) and Kinase Inhibitors (oncology/immunology).

This document moves beyond basic descriptions, offering a causal analysis of how specific structural modifications—isomerism, basicity, and substitution patterns—dictate biological activity. It includes validated experimental protocols for synthesis and electrophysiological characterization, grounded in authoritative literature.

Part 1: The Pharmacophore & Chemical Basis

The aminopyridine scaffold consists of a pyridine ring substituted with an exocyclic amine. The biological activity is strictly governed by the position of the amine (2-, 3-, or 4-position) and the resulting pKa , which determines the protonation state at physiological pH (7.4).

The Isomer Divergence

-

4-Aminopyridine (4-AP, Fampridine): [1]

-

pKa: ~9.1.

-

State at pH 7.4: Predominantly protonated (cationic).

-

Primary Target: Kv1 family channels (pore blocker).

-

Application: Multiple Sclerosis (CNS).[2]

-

-

3,4-Diaminopyridine (3,4-DAP, Amifampridine):

-

pKa: ~9.2 (for the ring nitrogen).

-

State at pH 7.4: Protonated.

-

Primary Target: Kv channels (Presynaptic terminals).

-

Application: Lambert-Eaton Myasthenic Syndrome (PNS).

-

-

2-Aminopyridine (2-AP):

-

pKa: ~6.8.[3]

-

State at pH 7.4: Predominantly neutral.

-

Primary Target: Kinase hinge regions (ATP competitive inhibitor).

-

Application: Scaffold for oncology drugs (e.g., Vemurafenib analogs).

-

Part 2: Class A — Ion Channel Blockers (The 4-AP Series)

Mechanism of Action: The "Trapped Cation" Model

4-AP does not block the channel from the outside. It acts as a state-dependent open-channel blocker .

-

Penetration: The uncharged fraction (~2% at pH 7.4) crosses the lipid bilayer.

-

Protonation: Once intracellular, it re-equilibrates to the cationic form.

-

Blockade: The cation binds within the intracellular vestibule of the Kv channel pore, but only when the channel opens (activation).

SAR Rules for Kv1 Blockade

The SAR of 4-AP is steep; the molecule is small, and the binding site (pore) is sterically restricted.

| Modification | Effect on Potency | Mechanistic Rationale |

| Parent (4-AP) | Baseline (High) | Optimal steric fit; pKa allows BBB penetration. |

| 3-Methyl-4-AP | 7x Increase | Hydrophobic interaction in the vestibule enhances binding affinity [1]. |

| 3-Methoxy-4-AP | 3-4x Decrease | Steric clash; electron-donating group alters ring basicity. |

| 2-Trifluoromethyl | Inactive | Strong electron-withdrawing group lowers pKa drastically; steric bulk prevents pore entry. |

| 3,4-Diamino (DAP) | High Potency | Increases basicity. Highly polar, reducing BBB penetration. Result: Peripherally selective (LEMS treatment) vs. CNS selective (MS treatment). |

Visualization: 4-AP Mechanism

Figure 1: State-dependent blockade mechanism of 4-aminopyridine. Note that the drug must cross the membrane as a neutral species but acts as a cation.[4]

Part 3: Class B — Kinase Inhibitors (The 2-AP Scaffold)

Unlike the small, charged 4-AP blockers, 2-aminopyridines serve as hinge-binding scaffolds in complex kinase inhibitors (e.g., ALK2, JAK2, LRRK2 inhibitors).

The Hinge Binding Motif

The 2-aminopyridine motif mimics the adenine ring of ATP.

-

Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor .

-

Exocyclic Amine (N2): Acts as a Hydrogen Bond Donor .

-

Target: Backbone carbonyl and amide NH of the kinase "hinge" region (e.g., His284 in ALK2).[5]

SAR for Selectivity (ALK2/JAK2 Examples)

Activity is not driven by the pyridine alone but by the "vectors" extending from it.

-

3-Position Substitution: Critical for potency.

-

Example: Adding a 4-phenylpiperazine group at the 3-position of a 2-AP scaffold increases potency against ALK2 (IC50 < 10 nM) by accessing the solvent-exposed hydrophobic pocket [2].

-

-

5-Position Substitution:

-

Used to tune selectivity between related kinases (e.g., BMP vs. TGF-β receptors).[5] Bulky groups here can clash with the "gatekeeper" residue of the kinase.

-

-

Basicity Modulation:

-

Unlike Kv blockers, high basicity is often undesirable here as it may lead to non-specific binding or poor membrane permeability for these larger molecules.

-

Part 4: Experimental Protocols

Synthesis of 3,4-Diaminopyridine (from 4-AP)

Rationale: Direct amination of pyridine is difficult. The standard route utilizes the activating power of a nitro group followed by reduction.

Reagents: 4-Aminopyridine, H2SO4, HNO3 (fuming), Pd/C (10%), Hydrogen gas.

-

Nitration (Formation of 4-amino-3-nitropyridine):

-

Dissolve 4-AP (1 eq) in conc. H2SO4 at 0°C.

-

Dropwise add fuming HNO3 (1.1 eq) while maintaining temp < 10°C.

-

Heat to 70°C for 2 hours (electrophilic aromatic substitution occurs at position 3, ortho to the amino group).

-

Pour onto ice, neutralize with NH4OH. Filter the yellow precipitate (4-amino-3-nitropyridine).

-

-

Reduction (Formation of 3,4-DAP):

-

Dissolve the nitro-intermediate in Ethanol/THF.[6]

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under H2 atmosphere (balloon or Parr shaker at 30 psi) for 4-6 hours.

-

Filter through Celite to remove Pd. Concentrate filtrate to yield 3,4-DAP (white/off-white solid).

-

Validation: 1H NMR should show loss of nitro-adjacent proton shift and appearance of broad NH2 peak.

-

Electrophysiology: Whole-Cell Patch Clamp (Kv Block)

Rationale: To measure state-dependent block, one must repeatedly depolarize the cell to open channels, allowing the drug to enter.

System: HEK293 cells transfected with Kv1.1 or Kv1.2.

-

Solutions:

-

Pipette (Intracellular): 140 mM KCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

-

Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Protocol:

-

Achieve Giga-seal (>1 GΩ) and break-in to whole-cell mode.

-

Holding Potential: -80 mV (ensures channels are closed).

-

Pulse Train: Apply depolarizing steps to +40 mV for 200ms, repeated every 10 seconds.

-

Drug Application: Perfusion of 4-AP (10 µM - 1 mM).

-

-

Data Analysis:

-

Measure Peak Current (I_peak) and Steady State Current (I_ss).

-

Observation: You will observe "Use-Dependent Block"—the block increases with each pulse as more drug enters the open channels.

-

Calculation: Fit the dose-response curve to the Hill equation to determine IC50.

-

Visualization: Synthesis Workflow

Figure 2: Two-step synthesis of 3,4-DAP from 4-AP via nitration and catalytic hydrogenation.

Part 5: Future Directions & Multitargeting

The future of aminopyridine SAR lies in hybrid molecules .

-

PET Imaging: Fluorinated analogs (e.g., 3-fluoro-4-AP) are being developed as PET tracers to visualize demyelinated lesions in MS patients, exploiting the upregulation of Kv channels in damaged axons [1].[2]

-

Dual-Action Agents: Linking the aminopyridine pharmacophore with acetylcholinesterase inhibitors (tacrine-hybrids) to treat neurodegenerative diseases with both cholinergic and ionic deficits.

References

-

Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Source: Scientific Reports (2020).[2] URL:[Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Source: Journal of Medicinal Chemistry (2014).[5] URL:[Link]

-

Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Source: Journal of General Physiology (1993).[7] URL:[Link]

Sources

- 1. neurology.org [neurology.org]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Performance Synthesis of 6-(Oxetan-3-yl)pyridin-3-amine: A Modular Protocol

Part 1: Strategic Analysis & Retrosynthesis

The incorporation of an oxetane ring into a pyridine scaffold is a high-value strategy in medicinal chemistry. The oxetane moiety acts as a metabolic "shield" and a polar bioisostere for gem-dimethyl or carbonyl groups, often improving solubility and lowering logD while maintaining structural rigidity.

However, the synthesis of 6-(oxetan-3-yl)pyridin-3-amine presents two specific challenges:

-

Regiocontrol: Direct radical alkylation (Minisci type) often favors the C2/C4 positions but lacks selectivity on 3-substituted pyridines, leading to difficult separations.

-

Chemical Stability: The oxetane ring is sensitive to Lewis acids and strong Bronsted acids (ring-opening to 1,3-diols), restricting the use of harsh deprotection or reduction conditions.

The Solution: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC)

To ensure absolute regiocontrol and mild conditions, this protocol utilizes a Ni-catalyzed reductive cross-coupling between an aryl halide and an alkyl halide. This avoids the need for pre-formed, unstable oxetanyl-metal reagents.

Retrosynthetic Logic (Graphviz)

Figure 1: Retrosynthetic disconnection relying on convergent cross-electrophile coupling to establish the C(sp2)-C(sp3) bond prior to amine generation.

Part 2: Detailed Experimental Protocol

Stage 1: Ni-Catalyzed Cross-Coupling

This step employs "Weix conditions" to couple the aryl bromide with the alkyl iodide. The use of a nitro-pyridine precursor is preferred over the amine to prevent catalyst poisoning by the free amino group and to simplify purification.

Reagents & Materials:

| Component | Equiv. | Role | Specification |

|---|---|---|---|

| 2-Bromo-5-nitropyridine | 1.0 | Electrophile 1 | >98% Purity |

| 3-Iodooxetane | 1.5 | Electrophile 2 | Stabilized over Cu |

| NiCl₂·glyme | 0.10 (10 mol%) | Catalyst | Pre-catalyst |

| dtbbbpy | 0.15 (15 mol%) | Ligand | 4,4'-di-tert-butyl-2,2'-bipyridine |

| Zinc Dust | 2.0 | Reductant | Activated (wash with HCl/Et2O if old) |

| DMA (N,N-Dimethylacetamide) | Solvent | Medium | Anhydrous, degassed |

Step-by-Step Procedure:

-

Catalyst Activation (Glovebox or Schlenk Line):

-

In a flame-dried reaction vial equipped with a stir bar, combine NiCl₂·glyme (10 mol%) and dtbbbpy (15 mol%).

-

Add anhydrous DMA (concentration 0.1 M relative to aryl halide).

-

Stir at room temperature for 15–20 minutes until the solution turns a deep green/blue, indicating ligation.

-

-

Substrate Addition:

-

Add activated Zinc dust (2.0 equiv) to the catalyst mixture.

-

Add 2-Bromo-5-nitropyridine (1.0 equiv).

-

Add 3-Iodooxetane (1.5 equiv). Note: 3-Iodooxetane is volatile and light-sensitive; handle quickly.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Stir vigorously at 60 °C for 12–16 hours.

-

Process Control: Monitor by LCMS.[1] The bromide peak should disappear. The product (2-(oxetan-3-yl)-5-nitropyridine) will appear less polar than the starting material.

-

-

Workup:

-

Purification:

-

Flash Chromatography (SiO₂).

-

Eluent: 0-40% EtOAc in Hexanes.

-

Yield Expectation: 60–75%.

-

Stage 2: Nitro Reduction to Amine

Critical Safety Note: Oxetanes are acid-sensitive.[3] Avoid acidic reductions (e.g., Fe/HCl, SnCl2/HCl) which will hydrolyze the ring to a diol. Use neutral hydrogenation.

Reagents:

| Component | Equiv. | Role |

|---|---|---|

| 2-(Oxetan-3-yl)-5-nitropyridine | 1.0 | Substrate |

| Pd/C (10 wt%) | 0.1 wt equiv | Catalyst |

| Hydrogen (H₂) | 1 atm (balloon) | Reductant |

| Methanol (MeOH) | Solvent | Solvent |[4]

Step-by-Step Procedure:

-

Setup:

-

Dissolve the nitro compound in MeOH (0.1 M).

-

Optional: Add 1.0 equiv of NaHCO₃ to buffer any trace acidity if the Pd/C is acidic (rare, but possible).

-

Carefully add Pd/C (10% by weight of substrate) under a nitrogen stream.

-

-

Hydrogenation:

-

Purge the flask with Nitrogen (3x), then Hydrogen (3x).

-

Stir under a Hydrogen balloon at room temperature for 2–4 hours.

-

Process Control: LCMS will show the mass shift (M-30 + 2 = M-28 loss, effectively conversion of NO2 to NH2).

-

-

Workup:

-

Filter the mixture through a nylon membrane or Celite (do not use acidic filter paper) to remove Pd/C.

-

Concentrate the filtrate under reduced pressure at <40 °C.

-

-

Final Purification:

-

The product is often pure enough for use. If necessary, purify via preparative HPLC using a basic modifier (Ammonium Bicarbonate or Ammonium Hydroxide). Do not use TFA.

-

Part 3: Quality Control & Validation

Key Analytical Data Points

To validate the synthesis, look for these specific signals:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 4.6–5.0 ppm (m, 4H) | The oxetane methylene protons appear as complex multiplets due to the ring pucker. |

| 1H NMR (DMSO-d6) | δ 4.3–4.5 ppm (m, 1H) | The methine proton (CH) connecting the pyridine and oxetane. |

| 1H NMR (DMSO-d6) | δ 5.5–6.0 ppm (bs, 2H) | The NH₂ protons (exchangeable with D₂O). |

| 13C NMR | ~75–80 ppm | The oxetane CH₂ carbons (distinctive high field for ethers). |

| LCMS | [M+H]+ matches Calc. | Ensure no +18 mass (water adduct) which indicates ring opening. |

Workflow Diagram (Graphviz)

Figure 2: Experimental workflow emphasizing the critical control point at the reduction stage.

References

-

Everson, D. A., Shrestha, R., & Weix, D. J. (2010).[5][6] Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(3), 920–921.[5][6]

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[7][8][9] Angewandte Chemie International Edition, 45(46), 7736–7739.

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.

-

Dunet, G., & Knochel, P. (2011). Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium to Aryl Chlorides in the Presence of LiCl. Synlett, 2011(14), 2072-2074. (Reference for Zinc/Magnesium activation protocols).

Sources

- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]

- 7. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

Experimental procedure for N-arylation of 6-(Oxetan-3-yl)pyridin-3-amine

Abstract & Strategic Analysis

The N-arylation of 6-(Oxetan-3-yl)pyridin-3-amine presents a unique chemoselective challenge in medicinal chemistry. This substrate combines a moderately nucleophilic heteroaromatic primary amine with an acid-sensitive, strained oxetane ring.[1]

While standard Buchwald-Hartwig conditions often utilize strong alkoxide bases (e.g., NaOtBu) and high temperatures, these conditions pose a risk of oxetane ring opening or decomposition.[1] Furthermore, the pyridine nitrogen at the C3 position relative to the amine can act as a competitive ligand, potentially poisoning palladium catalysts if monodentate phosphines are used.[1]

This guide details a self-validating experimental protocol designed to maximize yield while preserving the oxetane pharmacophore. The methodology prioritizes the use of Third-Generation (G3) Buchwald Precatalysts and mild carbonate bases to ensure robustness.

Key Chemical Challenges

| Challenge | Mechanistic Cause | Mitigation Strategy |

| Oxetane Instability | Ring strain (~107 kJ/mol) makes it susceptible to Lewis acids and nucleophilic attack at high T. | Use Cs₂CO₃ instead of NaOtBu; avoid Lewis acidic solvents; keep T < 100°C. |

| Catalyst Poisoning | Pyridine nitrogen ( | Use bulky, chelating dialkylbiaryl phosphine ligands (BrettPhos ) to crowd out the pyridine.[1] |

| Low Nucleophilicity | The electron-deficient pyridine ring reduces the nucleophilicity of the exocyclic amine. | Employ highly active Pd(0)/Pd(II) cycles facilitated by L-Pd-G3 precatalysts. |

Experimental Procedure (Gold Standard)

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Recommended for coupling with Aryl Bromides, Chlorides, and Triflates.[1][4]

Materials & Reagents[1][2][5][6][7][8][9][10][11][12][13]

-

Substrate: 6-(Oxetan-3-yl)pyridin-3-amine (1.0 equiv)

-

Coupling Partner: Aryl Halide (1.0 – 1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) or XPhos Pd G3 (CAS: 1445085-55-1)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 – 3.0 equiv)

-

Rationale: Weaker base than NaOtBu, preventing nucleophilic attack on the oxetane ring while sufficiently deprotonating the Pd-bound amine.

-

-

Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .[1]

Step-by-Step Methodology

-

Inert Gas Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with:

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).[1] Syringe in anhydrous 1,4-Dioxane (to 0.15 M concentration).

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm).

-

Critical Checkpoint: Do not exceed 100°C. If the aryl halide is unreactive (e.g., electron-rich aryl chloride), increase catalyst loading to 5 mol% rather than increasing temperature, to protect the oxetane.[1]

-

-

Monitoring: Monitor by LCMS or UPLC after 2 hours.

-

Self-Validation: Check the LCMS trace for the product mass (M+H). Simultaneously, look for a peak with M+18 (water adduct) or M+Halide, which would indicate oxetane ring opening.[1]

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: DCM/MeOH or EtOAc/Hexanes.[1] Add 1% Triethylamine to the eluent if the product is acid-sensitive on silica.

-

Alternative Protocol: SₙAr (Nucleophilic Aromatic Substitution)

Only applicable if the Aryl Halide is highly electron-deficient (e.g., 4-fluoronitrobenzene, 2-chloropyridine).

-

Setup: Dissolve 6-(Oxetan-3-yl)pyridin-3-amine (1.0 equiv) and the electrophile (1.1 equiv) in DMSO or NMP (0.5 M).

-

Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv).[1]

-

Heat: Stir at 100°C - 120°C for 4-16 hours.

-

Validation: This method avoids transition metals entirely but requires electron-withdrawing groups on the partner. Oxetanes are thermally stable in DMSO/Base up to ~140°C.[1]

Visualization & Workflow

Mechanistic Decision Tree

The following diagram illustrates the decision logic for optimizing the reaction conditions based on the coupling partner.

Caption: Decision logic for selecting the optimal catalytic system based on aryl halide electronics and sterics.

Quality Control & Troubleshooting

Self-Validating the Protocol (QC)

To ensure the data generated is trustworthy, perform the following checks:

-

¹H NMR Diagnostic:

-

Oxetane Integrity: Look for the characteristic oxetane multiplets. In 3-substituted oxetanes, the methylene protons (C2-H and C4-H) typically appear as multiplets between 4.5 – 5.0 ppm .

-

Ring Opening Flag: If the ring opens, these signals will disappear and be replaced by aliphatic signals (e.g., -CH₂OH or -CH₂Cl) further upfield (3.5 – 4.0 ppm).[1]

-

-

Reaction Color: A change from orange/red (active catalyst) to black precipitate indicates Pd aggregation (catalyst death).[1] If this occurs before conversion is complete, add more ligand (not just metal) or switch to a more stable precatalyst (e.g., tBuBrettPhos Pd G3 ).[1]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by pyridine N. | Switch to BrettPhos (bulky ligand prevents N-coordination). Increase temp to 90°C. |

| New Polar Impurity | Oxetane ring opening.[1] | Lower temp to 65°C. Ensure solvent is anhydrous.[1] Switch base to K₃PO₄ . |

| Dehalogenation | Switch solvent from Toluene to Dioxane or t-Amyl Alcohol . |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

-

Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.[1] [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link]

-

Burkhard, J. A., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][5][7][14] Angewandte Chemie International Edition, 49(21), 3524-3529.[1] [Link]

Sources

- 1. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 2. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 1393553-64-4 | 3-(6-Bromopyridin-3-YL)oxetan-3-amine - Synblock [synblock.com]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 10. Chemical Space Exploration of Oxetanes [mdpi.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Photoredox Catalyzed Dealkylative Aromatic Halogen Substitution with Tertiary Amines [mdpi.com]

- 14. Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Parallel Synthesis with 6-(Oxetan-3-yl)pyridin-3-amine

Abstract

This guide details the optimized protocols for utilizing 6-(Oxetan-3-yl)pyridin-3-amine in high-throughput parallel synthesis. This building block combines the metabolic stability and physicochemical benefits of the oxetane moiety (a "magic methyl" surrogate) with the versatile reactivity of an aminopyridine. This document addresses the specific challenges of nucleophilicity modulation by the pyridine ring and the acid-sensitivity of the oxetane ether, providing a robust roadmap for generating amide, urea, and sulfonamide libraries.

Introduction: The Oxetane Advantage in Medicinal Chemistry

In modern drug discovery, "escaping flatland" (increasing Fsp3 character) is critical for improving solubility and target selectivity. The oxetane ring has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4]

Key Physicochemical Modulations:

-

Lipophilicity (LogP): The oxetane ring significantly lowers LogP compared to gem-dimethyl or cycloalkyl analogs due to the high polarity of the ether oxygen.

-

Metabolic Stability: Unlike alkyl chains susceptible to CYP450 oxidation, the oxetane ring is metabolically robust in most microsomal assays.

-

Basicity Modulation: In 6-(Oxetan-3-yl)pyridin-3-amine , the oxetane is positioned at C6 (adjacent to the pyridine nitrogen). While the oxetane itself is not basic, its electron-withdrawing inductive effect (via oxygen) combined with the pyridine ring influences the pKa of the C3-amine, requiring tailored coupling conditions.

Table 1: Physicochemical Comparison (Simulated Data)

| Feature | Gem-Dimethyl Analog | Cyclopropyl Analog | Oxetane Analog | Impact |

| H-Bond Acceptors | 0 | 0 | 1 | Improved Solubility |

| LogP | High | High | Low | Reduced Lipophilicity |

| Metabolic Liability | High (C-H oxid) | Med (Ring opening) | Low | Extended Half-life |

| Polar Surface Area | Low | Low | High | Improved Permeability |

Chemical Stability & Handling

The primary risk when handling oxetanes is acid-catalyzed ring opening , which generates inactive diols or amino-alcohols.

-

Safe Zone: pH 3.0 – 12.0.

-

Danger Zone: Strong Lewis acids (BF3·OEt2, AlCl3) and strong Brønsted acids (conc. HCl, TFA > 10%) at elevated temperatures.

-

Storage: Store at -20°C under inert atmosphere. Avoid prolonged exposure to acidic silica gel.

Parallel Synthesis Workflows

The following protocols are designed for 96-well plate or reaction block formats.

Workflow Logic Diagram